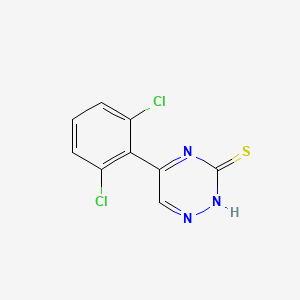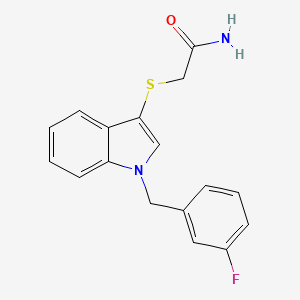
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide” is a compound with the molecular formula C25H23FN2O2S . It is also known as FLT and is considered a novel small-molecule inhibitor.
Molecular Structure Analysis
The molecular weight of this compound is 434.5 g/mol . The IUPAC name is N-(4-ethoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide . The InChI and SMILES strings provide more details
Scientific Research Applications
Anticonvulsant Activity
Compounds similar to “2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide”, such as azoles and their derivatives, have been studied for their potential anticonvulsant activities . They have shown promising results in tests like the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and rotarod neurotoxicity (TOX) tests .
Anti-Inflammatory Activity
Azoles and their derivatives, which are structurally similar to the compound , have also been studied for their anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antifungal Activity
These compounds have also shown potential in antifungal applications . This could lead to the development of new antifungal medications .
Antiviral Activity
Research has indicated that azoles and their derivatives may have antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Anticancer Activity
Compounds similar to “2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide” have been evaluated for their antiproliferative activity against human cancer cell lines . Some of these compounds have shown potent anti-proliferative activity, making them potential candidates for the development of new anticancer drugs .
Anti-Plasmodium Activity
Azoles and their derivatives have gained attention due to their potential biological applications linked to their anti-plasmodium activities . This suggests that they could be used in the development of new drugs for the treatment of malaria .
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-13-5-3-4-12(8-13)9-20-10-16(22-11-17(19)21)14-6-1-2-7-15(14)20/h1-8,10H,9,11H2,(H2,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIYXOXHOUVEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)

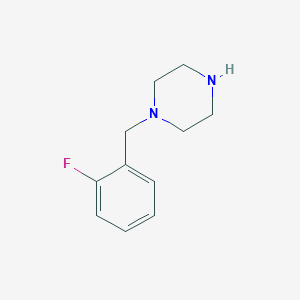
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)


![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)
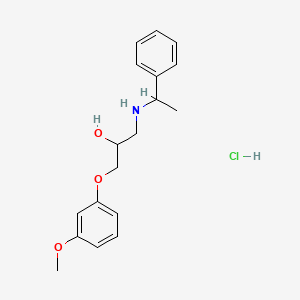
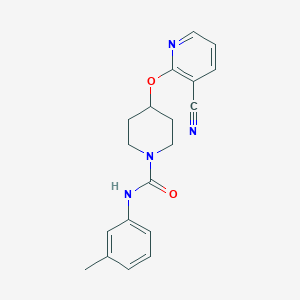

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)
![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)
![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)
